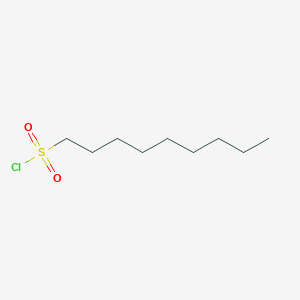
4,6-Dibromo-2-(2-naphthyl)-1,3-benzoxazol-5-amine
概要
説明
4,6-Dibromo-2-(2-naphthyl)-1,3-benzoxazol-5-amine: is a complex organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of bromine atoms at the 4th and 6th positions, a naphthyl group at the 2nd position, and an amine group at the 5th position of the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-(2-naphthyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes the bromination of 2-(2-naphthyl)-1,3-benzoxazole, followed by the introduction of the amine group at the 5th position. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts like iron or aluminum chloride to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding de-brominated compound.
Substitution: Formation of various substituted benzoxazole derivatives.
科学的研究の応用
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids. It can be used in the design of probes and sensors for biological research.
Medicine: Due to its potential biological activity, this compound is explored in medicinal chemistry for the development of new therapeutic agents. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 4,6-Dibromo-2-(2-naphthyl)-1,3-benzoxazol-5-amine is largely dependent on its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine atoms and the naphthyl group can enhance its binding affinity and specificity towards certain targets, such as kinases or transcription factors.
類似化合物との比較
2-(2-Naphthyl)-1,3-benzoxazole: Lacks the bromine atoms, which may result in different chemical reactivity and biological activity.
4,6-Dibromo-1,3-benzoxazole: Lacks the naphthyl group, which may affect its binding properties and overall activity.
2-(2-Naphthyl)-4,6-dichloro-1,3-benzoxazole: Similar structure but with chlorine atoms instead of bromine, leading to different chemical and biological properties.
Uniqueness: 4,6-Dibromo-2-(2-naphthyl)-1,3-benzoxazol-5-amine is unique due to the combination of bromine atoms and the naphthyl group, which can significantly influence its chemical reactivity and biological interactions. This combination can enhance its potential as a versatile compound in various scientific and industrial applications.
特性
IUPAC Name |
4,6-dibromo-2-naphthalen-2-yl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br2N2O/c18-12-8-13-16(14(19)15(12)20)21-17(22-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGMMQDQIXQULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C(=C(C=C4O3)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365889 | |
| Record name | 4,6-dibromo-2-naphthalen-2-yl-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637303-05-0 | |
| Record name | 4,6-dibromo-2-naphthalen-2-yl-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]-](/img/structure/B3055219.png)

![Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-](/img/structure/B3055221.png)

